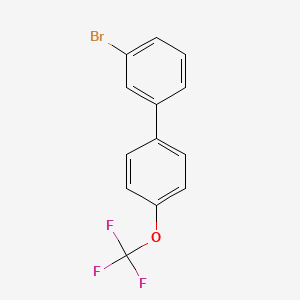
3-Bromo-4'-(trifluoromethoxy)biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4’-(trifluoromethoxy)biphenyl: is an organic compound with the molecular formula C13H8BrF3O It is a biphenyl derivative where one phenyl ring is substituted with a bromine atom at the 3-position and a trifluoromethoxy group at the 4’-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: One common method to synthesize 3-Bromo-4’-(trifluoromethoxy)biphenyl is through the Suzuki-Miyaura coupling reaction. This involves the reaction of 3-bromophenylboronic acid with 4’-trifluoromethoxyphenyl bromide in the presence of a palladium catalyst and a base such as potassium carbonate.
Industrial Production Methods: While specific industrial production methods for 3-Bromo-4’-(trifluoromethoxy)biphenyl are not widely documented, large-scale synthesis would likely involve optimized versions of the above-mentioned methods, focusing on yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 3-Bromo-4’-(trifluoromethoxy)biphenyl can undergo nucleophilic aromatic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines or thiols.
Cross-Coupling Reactions: It can participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex biphenyl derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like THF, dimethylformamide (DMF), or toluene.
Major Products:
Substituted Biphenyls: Depending on the nucleophile used in substitution reactions.
Extended Aromatic Systems: From cross-coupling reactions with other aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology and Medicine:
Pharmaceutical Research: Investigated for potential use in drug discovery and development due to its unique structural features.
Industry:
Material Science:
Wirkmechanismus
The mechanism of action of 3-Bromo-4’-(trifluoromethoxy)biphenyl largely depends on its application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its effects would be determined by its interaction with specific molecular targets, which could include enzymes, receptors, or other proteins. The trifluoromethoxy group can influence the compound’s lipophilicity and metabolic stability, potentially affecting its biological activity .
Vergleich Mit ähnlichen Verbindungen
3-Bromo-4’-(trifluoromethyl)biphenyl: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-Bromo-4’-(trifluoromethoxy)biphenyl: Bromine atom at the 4-position instead of the 3-position.
3-Bromo-4’-(methoxy)biphenyl: Methoxy group instead of trifluoromethoxy group.
Uniqueness:
- The presence of the trifluoromethoxy group in 3-Bromo-4’-(trifluoromethoxy)biphenyl imparts unique electronic properties, making it distinct from its analogs. This group can enhance the compound’s stability and influence its reactivity and interactions in both chemical and biological contexts .
Eigenschaften
IUPAC Name |
1-bromo-3-[4-(trifluoromethoxy)phenyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrF3O/c14-11-3-1-2-10(8-11)9-4-6-12(7-5-9)18-13(15,16)17/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUOIHUSEXFGHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[2-(methylsulfanyl)acetyl]imidazolidin-2-one](/img/structure/B2886836.png)
![6-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B2886837.png)
![9-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2886839.png)
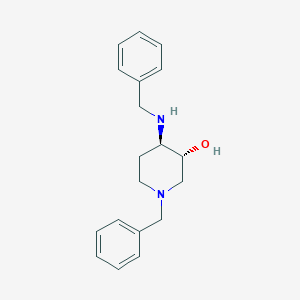
![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-chlorobenzamide](/img/structure/B2886841.png)
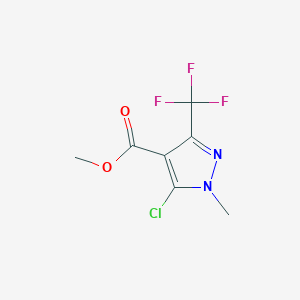
![N-(2-methoxy-5-methylphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2886843.png)
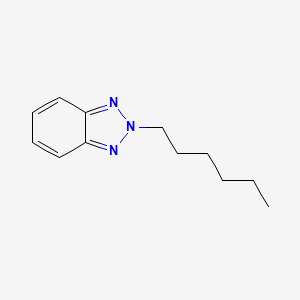
![5-Methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2886848.png)
![N-(propan-2-yl)-N'-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B2886850.png)
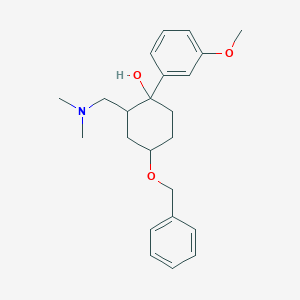
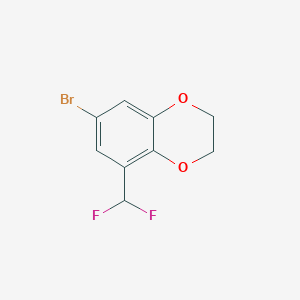
![2-(4-chlorophenyl)-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2886857.png)

